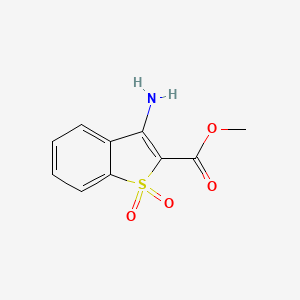

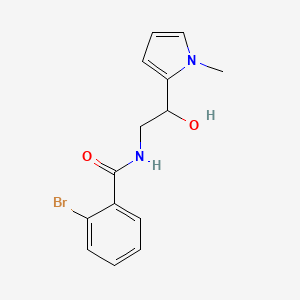

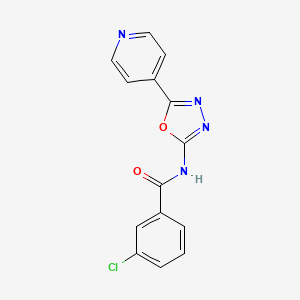

![molecular formula C13H8BrCl2N3 B3013213 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-01-3](/img/structure/B3013213.png)

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación

Antioxidant Properties

The synthesis of pyrimidine derivatives involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. These derivatives were evaluated for their antioxidant activity using the DPPH assay. While they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation. Notably, compounds 2a, 2f, and chalcone 1g demonstrated potent lipoxygenase inhibition .

Anti-Cancer Potential

The same pyrimidine derivatives were also assessed for their anti-cancer effects. In particular, they were tested against human cancer cell lines. Compound 16 displayed excellent anticancer activity, leading to cell death by apoptosis as it inhibited the CDK enzyme .

Antibacterial Activity

A related library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against both Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumonia) and Gram-positive (Staphylococcus aureus and Enterococcus raffinosus) bacteria .

Threonine Tyrosine Kinase (TTK) Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, were designed as selective orally bioavailable TTK inhibitors. These compounds hold promise for targeted cancer therapy .

Interaction with Glutathione

Most of the tested pyrimidine derivatives interacted with glutathione, which is crucial for cellular redox balance and detoxification. However, compound 1h did not exhibit this interaction .

Cell Viability and Cytotoxicity

In cell viability and cytotoxicity assays, the compounds were evaluated using HaCaT (human keratinocyte) and A549 (lung carcinoma) cell lines. While none of the compounds showed viability at 100 μM in HaCaT cells, they exhibited strong cytotoxic effects in A549 cells, with derivative 2d being particularly potent at 50 μM .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects . They are also known to inhibit certain enzymes like dihydrofolate reductase (DHFR) .

Mode of Action

Pyrimidine derivatives are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, resulting in cell death .

Biochemical Pathways

The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption affects the cell’s ability to replicate and function properly, leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of RNA and DNA synthesis due to the reduction of tetrahydrofolate. This leads to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Safety and Hazards

Direcciones Futuras

The future directions of research on pyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . For example, compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds .

Propiedades

IUPAC Name |

3-bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2N3/c1-7-12(14)13-17-5-4-11(19(13)18-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWWGRBFOJCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

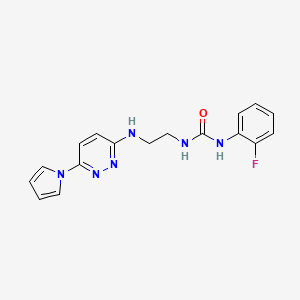

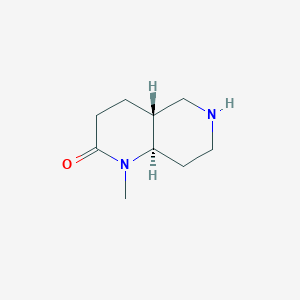

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

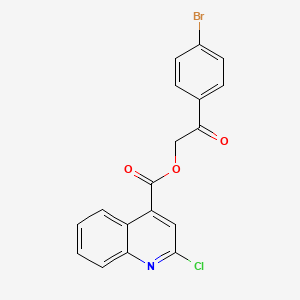

![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)

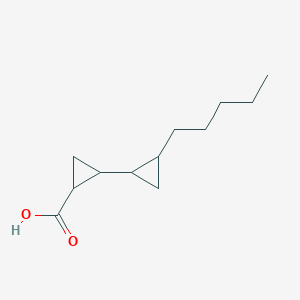

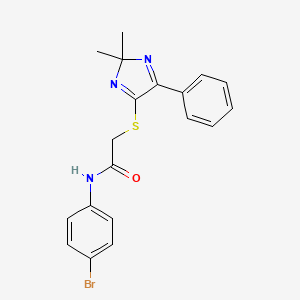

![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)

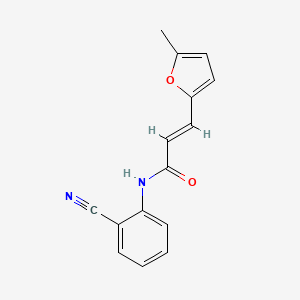

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)